Comparative Lipophilicity (LogP/LogD) of 2-Methyl-5-(trifluoromethyl)benzonitrile vs. Closest Analogs
The lipophilicity of 2-Methyl-5-(trifluoromethyl)benzonitrile, as measured by LogP (2.89–3.02) and LogD (3.22), is significantly higher than that of 2-methylbenzonitrile (LogP 1.86) and moderately higher than 4-(trifluoromethyl)benzonitrile (LogP 2.63) [1][2]. This quantifiable difference reflects the synergistic contribution of the 2-methyl and 5-trifluoromethyl substituents, which enhance membrane permeability and CNS penetration potential relative to non-fluorinated or singly-substituted analogs [3].
| Evidence Dimension | Calculated LogP and LogD (pH 7.4) |
|---|---|
| Target Compound Data | LogP: 2.89–3.02; LogD (pH 7.4): 3.22 |
| Comparator Or Baseline | 2-methylbenzonitrile: LogP 1.86; 4-(trifluoromethyl)benzonitrile: LogP 2.63 |
| Quantified Difference | LogP increase of 1.03–1.36 units vs. 2-methylbenzonitrile; 0.26–0.39 units vs. 4-(trifluoromethyl)benzonitrile |
| Conditions | Computational prediction using XLogP3/ACD/Labs algorithms |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane diffusion and blood-brain barrier penetration, making this compound a preferred starting material for CNS-targeted drug discovery programs.
- [1] ChemSrc. 2-Methylbenzonitrile. 2025. View Source
- [2] ChemSrc. 4-(Trifluoromethyl)benzonitrile. 2025. View Source
- [3] Chembase. 2-methyl-5-(trifluoromethyl)benzonitrile. 2025. View Source
